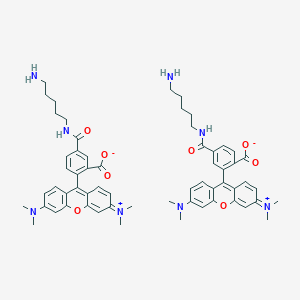
TMR cadaverine
Vue d'ensemble
Description
TMR Cadaverine is an aliphatic-amine analog of orange-fluorescent TMR dye . The primary amine can be coupled to aldehydes and ketones to yield a reversible Schiff Base product that can be transformed to a stable amine derivative using a reducing agent like sodium borohydride or sodium cyanoborohydride .
Synthesis Analysis
The synthesis of cadaverine is mainly achieved through decarboxylation of L-lysine . In one study, genes related to the metabolic pathway were maximally expressed to amplify the flux toward cadaverine production via synthetic expression cassettes . Another study constructed a microbial consortium consisting of Corynebacterium glutamicum and Escherichia coli to de novo synthesize cadaverine utilizing glycerol as the sole carbon resource .Molecular Structure Analysis
Cadaverine has a molecular formula of C5H14N2 and a molecular weight of 102.18 . It is a colorless viscous fuming liquid with a special odor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cadaverine have been extensively studied . The specific biosynthetic pathways of cadaverine from different substrates have been addressed, and the origination, structure, and catalytic mechanism of the key lysine decarboxylases have been discussed .Physical And Chemical Properties Analysis
Cadaverine is a natural polyamine with various chemical and biological activity in humans, animals, plants, bacteria, fungi, and other microbes . It is a colorless viscous fuming liquid with a special odor .Applications De Recherche Scientifique
Bio-based Production of Cadaverine : Cadaverine, a five-carbon linear chain diamine, is an important platform chemical with many applications in the chemical industry. Bio-based production of cadaverine from renewable feedstocks is a sustainable alternative to petroleum-based synthesis. Metabolic engineering of Escherichia coli has been developed for overproducing cadaverine in glucose mineral salts medium, highlighting its potential for industrial production (Qian, Xia, & Lee, 2011).
Fluorescence Labeling of Proteomic Samples : Thiol-reactive dyes like BODIPY TMR cadaverine IA are used in proteomic research for covalent derivatization of proteins with fluorescent dyes prior to separation. These dyes are highly specific for cysteine residues and show minimal effects on the pI's of standard proteins, making them valuable in the study of protein structures and functions (Tyagarajan, Pretzer, & Wiktorowicz, 2003).
Role in Plant Development and Environmental Response : Cadaverine plays a functional role in plant growth, development, and stress response. It is synthesized in many plants and is involved in the biosynthesis of secondary metabolites that are important for insect defense and possess therapeutic pharmacological properties. Cadaverine also influences root-system architecture and has been reported to increase upon exposure to various stresses (Jancewicz, Gibbs, & Masson, 2016).
Cadaverine in Cancer Research : A study suggests that cadaverine, a metabolite of the microbiome, reduces breast cancer aggressiveness. It was found that cadaverine treatment in mice grafted with breast cancer cells led to less aggressive tumors, suggesting a regulatory role of cadaverine in early breast cancer (Kovács et al., 2019).
Cadaverine Sensor for Food Quality and Disaster Response : A cadaverine sensor was developed using trace-amine-associated receptors (TAARs) reconstituted in nanodiscs, immobilized on carbon nanotube field-effect transistors. This sensor detects cadaverine at concentrations as low as 10 pM, making it useful for assessing food quality and potentially for detecting corpses in disaster responses (Brownlee, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31;1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h2*8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTKKMBMBAQBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H68N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TMR cadaverine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)